BenchChemオンラインストアへようこそ!

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-

hepatoprotection stereoselectivity acetaminophen toxicity

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- (CAS 88855-02-1), also referred to as (2S,4R)-2-methylthiazolidine-4-carboxylic acid, is a chiral, sulfur-containing heterocyclic amino acid analog belonging to the thioproline (thiazolidine-4-carboxylic acid) class. Compounds in this class are formed by the condensation of L-cysteine with carbonyl compounds (e.g., formaldehyde yields thiazolidine-4-carboxylic acid; acetaldehyde yields the 2-methyl derivative) and function as masked (pro-drug) forms of L-cysteine that release the free sulfhydryl amino acid in vivo.

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
CAS No. 88855-02-1
Cat. No. B12725586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-
CAS88855-02-1
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESCC1NC(CS1)C(=O)O
InChIInChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1
InChIKeyFHTPNEYXMGZOSH-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S,4R)-2-Methyl-4-thiazolidinecarboxylic Acid (CAS 88855-02-1) Is a Stereochemically Defined Pro-Drug Scaffold, Not a Generic Thioproline


4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- (CAS 88855-02-1), also referred to as (2S,4R)-2-methylthiazolidine-4-carboxylic acid, is a chiral, sulfur-containing heterocyclic amino acid analog belonging to the thioproline (thiazolidine-4-carboxylic acid) class . Compounds in this class are formed by the condensation of L-cysteine with carbonyl compounds (e.g., formaldehyde yields thiazolidine-4-carboxylic acid; acetaldehyde yields the 2-methyl derivative) and function as masked (pro-drug) forms of L-cysteine that release the free sulfhydryl amino acid in vivo [1]. The (2S,4R) absolute configuration is critical: the compound is the L-cysteine-derived diastereomer; its enantiomer (2R,4S) and the racemate exhibit profoundly different biological activity and metabolic fate [2][3]. This compound is not interchangeable with unsubstituted thioproline (TCA), N-acetylcysteine, or 2-oxothiazolidine-4-carboxylate because the 2-methyl substituent and stereochemistry dictate both non-enzymatic ring-opening stability and enzymatic recognition, which in turn govern cysteine delivery kinetics, glutathione (GSH) restoration efficacy, and tissue-specific protection [1][4].

When (2S,4R)-2-Methyl-4-thiazolidinecarboxylic Acid Cannot Be Replaced: The Evidence Against Simple Substitution by NAC, TCA, or OTC


The class of cysteine pro-drugs—including N-acetyl-L-cysteine (NAC), L-2-oxothiazolidine-4-carboxylate (OTC, procysteine), and thiazolidine-4-carboxylic acid (TCA, thioproline)—are not functionally equivalent. The quantitative evidence reviewed below demonstrates that (2S,4R)-2-methylthiazolidine-4-carboxylic acid (MTCA) is differentiated by three non-substitutable properties: (i) strict stereochemical dependence of hepatoprotective efficacy, wherein the (2R,4S) enantiomer is completely inactive [1][2]; (ii) superior hepatic glutathione (GSH) maintenance under toxicant challenge compared with the structurally closest 2-alkyl analog, 2-n-propylthiazolidine-4-carboxylic acid (PTCA) [3]; and (iii) a metabolic stability profile that is distinct from the unsubstituted thioproline (TCA), being the least mitochondrial-metabolized member of the class [4]. Furthermore, MTCA's permeation and toxicity profile across Caco-2 intestinal epithelial monolayers differs from that of free L-cysteine, directly impacting formulation strategy for oral delivery [5]. These quantitative, comparator-anchored differences establish that generic selection within this class without stereochemical and 2-substituent specification will lead to variable, and potentially absent, pharmacological effect.

Quantitative Differentiation Guide for (2S,4R)-2-Methyl-4-thiazolidinecarboxylic Acid: Head-to-Head Evidence vs. TCA, PTCA, NAC, and the (2R,4S) Enantiomer


Enantiomer-Dependent Hepatoprotection: (2S,4R)-MTCA vs. (2R,4S)-MTCA in Acetaminophen-Challenged Mice

The hepatoprotective effect of 2-methylthiazolidine-4-carboxylic acid is strictly dependent on the absolute configuration at the 4-position (cysteine α-carbon). In the classic study by Nagasawa et al., 2(RS)-methylthiazolidine-4(R)-carboxylic acid (the L-cysteine-derived diastereomer encompassing the (2S,4R) configuration) provided near-complete protection against LD90 acetaminophen-induced mortality in mice, whereas its enantiomer 2(RS)-methylthiazolidine-4(S)-carboxylic acid was described as 'totally ineffective' [1]. Hazelton et al. further confirmed that the L-isomer of 2-methylthiazolidine-4-carboxylate prevented hepatotoxicity at 5.0 mmol/kg, while the D-isomer was ineffective at all dosages tested; additionally, the L-isomer enhanced blood acetaminophen elimination (28-31% decrease in half-life) whereas the D-isomer did not [2]. These data establish that the (2S,4R) stereochemistry is not a mere quality attribute but an absolute requirement for in vivo cysteine delivery and hepatoprotection.

hepatoprotection stereoselectivity acetaminophen toxicity pro-drug

Hepatic Glutathione Preservation Under Toxicant Stress: MTCA vs. PTCA in a Naphthalene Cataract Model

In a comparative evaluation of 13 cysteine pro-drugs for prevention of naphthalene-induced cataract and hepatic glutathione (GSH) depletion in mice, Rathbun et al. found that only two compounds—2(R,S)-methylthiazolidine-4(R)-carboxylic acid (MTCA) and 2(R,S)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA)—prevented cataract formation entirely [1]. Critically, MTCA exhibited superior hepatic GSH preservation: MTCA maintained hepatic reduced GSH at 82% of untreated control levels, compared with 51% for PTCA, while naphthalene-alone controls showed GSH depressed to 3% of normal [1]. Cataract prevention was achieved in 20 of 21 MTCA-treated mice and 12 of 12 PTCA-treated mice; by contrast, eight of the 13 compounds tested yielded cataract rates similar to naphthalene controls (83% in 72 h) [1].

glutathione maintenance cataract prevention naphthalene toxicity hepatic protection

Class-Comparative Metabolic Stability: 2-Methyl-TCA Is the Least Mitochondrially Metabolized Thiazolidine-4-carboxylic Acid

Wlodek et al. systematically compared the mitochondrial metabolism of a panel of thiazolidine-4(R)-carboxylic acids (TDs) formed from L-cysteine and various carbonyl compounds [1]. The most specific substrate for mitochondrial enzymatic oxidation was thiazolidine-4-carboxylic acid (CF), the formaldehyde adduct (unsubstituted thioproline), while 2-methyl-thiazolidine-4-carboxylic acid (CA), the acetaldehyde adduct corresponding to the target compound, was identified as the least metabolized TD in the mitochondrial preparation [1]. N-Formyl-L-cysteine (the intermediate metabolite of CF) was confirmed by 1H-NMR, whereas N-acetyl-L-cysteine (the predicted metabolite of CA) was not detected [1]. Non-enzymatic ring-opening stability was also substituent-dependent: the most stable was unsubstituted thiazolidine, and the least stable included CA [1]. This dual profile—resistance to enzymatic oxidation combined with susceptibility to non-enzymatic hydrolysis—creates a distinctive cysteine-release kinetic window.

metabolic stability mitochondrial oxidation pro-drug longevity thioproline

Intestinal Epithelial Permeation and Cytotoxicity: MTCA vs. Free L-Cysteine in Caco-2 Monolayers

Kartal-Hodzic et al. evaluated the permeation and cellular toxicity of L-cysteine and its acetaldehyde condensation product 2-methyl-thiazolidine-4-carboxylic acid (MTCA) using the Caco-2 human intestinal epithelial cell model [1]. Neither L-cysteine nor MTCA permeated through the Caco-2 cell monolayer at the concentrations tested, indicating that both compounds have limited transepithelial transport under the assay conditions [1]. However, MTCA showed concentration-dependent cytotoxicity distinct from L-cysteine, with toxicity observed at high concentrations [1]. This differential toxicity profile has formulation implications: MTCA cannot be assumed to be interchangeable with free L-cysteine in oral delivery systems without independent toxicity assessment.

Caco-2 permeability oral delivery pro-drug safety intestinal toxicity

Hepatoprotection Rank Order: MTCA and DAC Significantly Protective, TCA Ineffective in Acute Liver Failure Model

A comparative study published in the Chinese Pharmaceutical Journal evaluated four cysteine pro-drugs—MTCA (2-methylthiazolidine-4-carboxylic acid), TCA (thiazolidine-4-carboxylic acid, unsubstituted thioproline), DAC (N,N-diacetylcystine), and AcCYS (N-acetylcysteine)—for protection against acetaminophen (APAP)-induced acute liver failure (ALF) in mice following i.p. administration of APAP at 900 mg/kg [1]. All four pro-drugs suppressed blood chemistry changes, reduced hepatic pathological damage, improved coagulation function, corrected plasma amino acid imbalances, and reduced mortality to varying degrees. The key finding was that MTCA and DAC provided significant protection that was superior to AcCYS, whereas TCA (the unsubstituted thioproline lacking the 2-methyl group) showed no significant protective effect [1]. This establishes a clear functional hierarchy: MTCA ≫ TCA, and MTCA > AcCYS.

acute liver failure cysteine pro-drug comparison MTCA TCA DAC

Optimal Research and Industrial Use Cases for (2S,4R)-2-Methyl-4-thiazolidinecarboxylic Acid Based on Quantitative Evidence


Stereochemically Defined Cysteine Pro-Drug for In Vivo Hepatoprotection Studies

When designing an in vivo hepatoprotection experiment requiring a masked L-cysteine source, (2S,4R)-MTCA is the appropriate selection over racemic MTCA, (2R,4S)-MTCA, or unsubstituted thioproline (TCA). The evidence demonstrates that only the L-cysteine-derived (4R) configuration provides hepatoprotection, while the (4S) enantiomer is completely inactive [1][2]. Furthermore, TCA lacks significant protective effect in the APAP acute liver failure model, confirming that the 2-methyl substituent is functionally essential [3]. Dose selection should reference the effective 5.0 mmol/kg i.p. dose validated in mice [2].

Glutathione Restoration Protocols Where Maximal Hepatic GSH Preservation Is Required

For protocols aiming to maintain hepatic reduced glutathione under toxicant or oxidative stress, MTCA provides a quantitatively superior outcome compared with its closest 2-alkyl analog PTCA. In the naphthalene toxicity model, MTCA preserved hepatic GSH at 82% of untreated control levels versus 51% for PTCA, representing a 1.6-fold advantage [4]. This evidence supports selection of MTCA over PTCA when maximal GSH maintenance is the critical efficacy endpoint.

Oral Formulation Development Requiring Predictable Intestinal Permeation and Toxicity

For oral solid dosage form development, MTCA exhibits limited transepithelial permeation across Caco-2 monolayers, similar to free L-cysteine, but with a distinct concentration-dependent cytotoxicity profile [5]. Formulation scientists should not assume interchangeability with L-cysteine; independent permeation and toxicity screening is warranted. The compound's non-enzymatic ring-opening susceptibility at physiological pH [1] further suggests that enteric coating or pH-modulating excipients may be required to achieve targeted cysteine release in the intestinal lumen.

Biomarker or Analytical Reference Standard for Acetaldehyde Exposure Studies

MTCA is formed endogenously by the non-enzymatic condensation of L-cysteine with acetaldehyde, a reactive intermediate of ethanol metabolism [6]. It has been detected in human blood following ethanol consumption, with elimination kinetics slower than ethanol itself (peak concentration 12.6 mg/L at 4 h post-dose, still detectable at 13 h) [6]. This compound can serve as an analytical reference standard for LC-MS/MS methods quantifying MTCA as a biomarker of acetaldehyde exposure, though its limited hydrolytic stability under physiological conditions must be accounted for in method validation [6].

Quote Request

Request a Quote for 4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.